Dihydrocarvone

Vue d'ensemble

Description

Dihydrocarvone (DHC) is a naturally-occurring monoterpene ketone found in several plant species, including mint, basil, and rosemary. It has a distinctive, pleasant odor and is used in perfumes, cosmetics, food, and pharmaceuticals. It has also been used as a flavoring agent in beverages and as a fragrance ingredient in laundry detergents. Additionally, DHC has been studied for its potential medicinal properties, such as its anti-inflammatory, antioxidant, antimicrobial, and antifungal activities.

Applications De Recherche Scientifique

Applications antifongiques

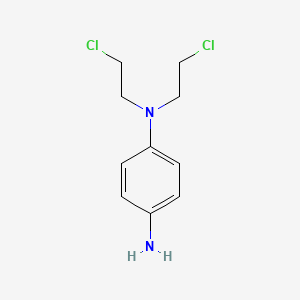

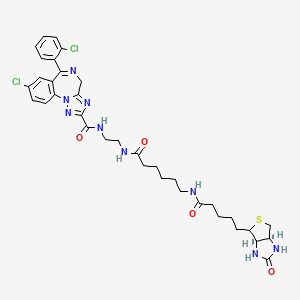

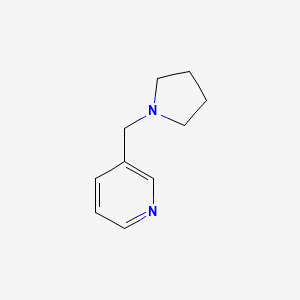

La dihydrocarvone a été étudiée pour ses propriétés antifongiques, en particulier contre Monilinia fructicola, un pathogène connu pour causer la pourriture des fruits. Les chercheurs ont synthétisé des dérivés hybrides de this compound et évalué leur efficacité en utilisant la concentration efficace à 50 % (CE50) et la toxicité avec le test de létalité des artémies (BSLT). Certains dérivés ont montré une activité prometteuse avec une faible toxicité, suggérant un potentiel en tant que fongicides organiques {svg_1}.

Activité antimicrobienne

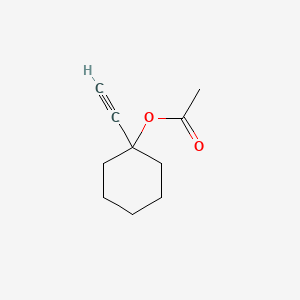

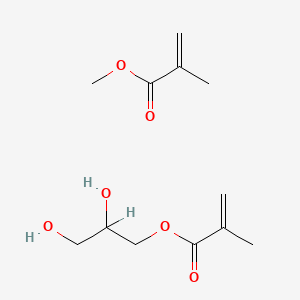

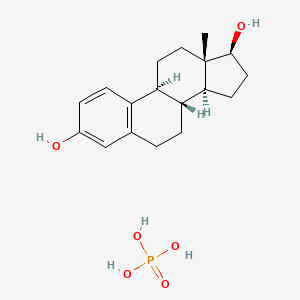

Le potentiel antimicrobien de la this compound et de ses dérivés a été exploré, des études indiquant une efficacité contre diverses souches bactériennes. Par exemple, Pseudomonas incognita et P. gladioli ont été utilisés pour métaboliser le limonène en this compound, qui présente des propriétés antimicrobiennes {svg_2}.

Biotransformation

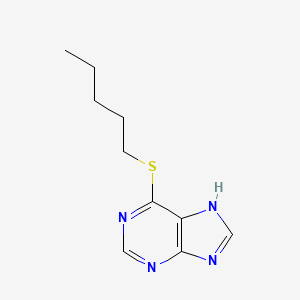

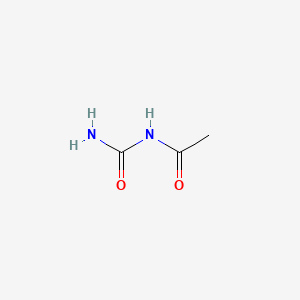

La this compound peut être produite par biotransformation du limonène par des micro-organismes. Ce processus implique l'hydroxylation du limonène en trans-carvéol, qui est ensuite converti en this compound. Cette méthode représente une approche durable pour produire ce composé {svg_3}.

Activités biologiques

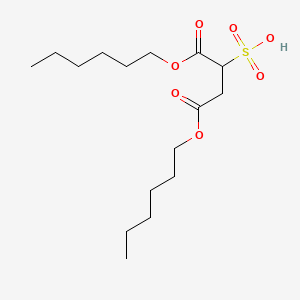

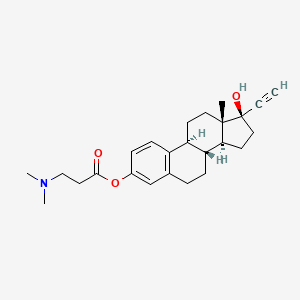

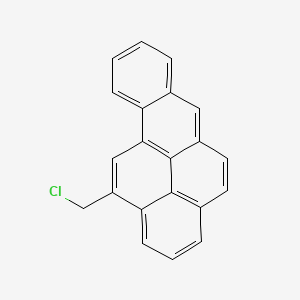

Une large gamme d'activités biologiques a été attribuée à la this compound, notamment des effets antioxydants, anti-inflammatoires, cytotoxiques, antiprolifératifs, chimiopréventifs, antispasmodiques, anti-ulcéreux, anticonvulsivants, antinociceptifs, antiparasitaires, larvicides et insecticides. Ces propriétés font de la this compound une molécule d'intérêt pour l'exploitation pharmacologique {svg_4}.

Synthèse asymétrique

La this compound a été utilisée dans des processus de synthèse asymétrique. Par exemple, E. coli des biocatalyseurs à cellules entières ont été utilisés dans des réacteurs à cuve agitée fonctionnant en batch pour la réduction de la ®-carvone, conduisant à la formation de (2R,5R)-dihydrocarvone avec un excès diastéréoisomérique et un rendement élevés {svg_5}.

Mécanisme D'action

Target of Action

Dihydrocarvone, a derivative of carvone, is a monoterpene ketone synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate . It has been shown to interact with various cellular and molecular targets, including cell membranes and intracellular signaling pathways .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it can induce anticancer effects through two main mechanisms: intrinsic apoptotic action via decreasing Bcl2 and decreasing Bax, as well as the release of cytochrome C which induce caspases expression and PARP cleavage; and cell cycle arrest at G2/M via its action on cyclin-dependent kinase 1 .

Biochemical Pathways

This compound affects several biochemical pathways. It is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . The degradation products of carvone in soil and water samples include this compound, dihydrocarveol, and carvone camphor .

Pharmacokinetics

It’s known that the compound is a component of essential oils, which are generally lipophilic and can be absorbed through the skin and mucous membranes . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have a variety of molecular and cellular effects. It has demonstrated antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . These effects are likely due to its interactions with various cellular and molecular targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of carvone (from which this compound is derived) in soil and water is influenced by different soil and light conditions . More research is needed to understand how specific environmental factors influence the action of this compound.

Safety and Hazards

Orientations Futures

Dihydrocarvone and its derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . The prospects for the pharmacological exploitation of these molecules will be promising and will allow the emergence of potent alternatives to conventional therapeutical principles .

Analyse Biochimique

Biochemical Properties

Dihydrocarvone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase . These interactions are crucial for the compound’s conversion and subsequent biochemical activities. This compound’s interactions with these enzymes facilitate its transformation into other bioactive compounds, which can exhibit antimicrobial, anti-inflammatory, and antioxidant properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis and autophagy in certain cell types, contributing to its anticancer properties . Additionally, this compound’s impact on cellular metabolism includes modulation of metabolic flux and alteration of metabolite levels, which can affect overall cell function and health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, the compound can induce toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase, leading to the formation of various intermediates . These metabolic pathways are linked to the degradation of other monoterpenes, such as limonene, and involve multiple enzymatic steps . The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells can affect its bioavailability and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These subcellular localization patterns are important for understanding the precise mechanisms of action of this compound and its potential therapeutic applications.

Propriétés

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863556 | |

| Record name | 1,6-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid with a herbaceous, spearmint-like odour | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 88.00 °C. @ 6.00 mm Hg | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.928 | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

7764-50-3, 5948-04-9 | |

| Record name | p-Menth-8-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)